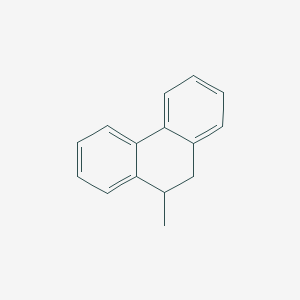
9-Methyl-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9,10-dihydrophenanthrene: is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the addition of a methyl group at the 9th position and hydrogenation at the 9th and 10th positions of the phenanthrene structure. It is a colorless solid that is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Heck Reaction: One of the primary methods for synthesizing 9-Methyl-9,10-dihydrophenanthrene involves a palladium-catalyzed Heck reaction. This reaction is followed by a reverse Diels-Alder reaction to eliminate formaldehyde.
Intramolecular Diels-Alder Reaction: Another method involves the intramolecular Diels-Alder reaction, which is a key step in forming the benzene ring necessary for the synthesis of polycyclic aromatic hydrocarbons.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed reactions due to their efficiency and ability to produce high yields of the desired product. The use of industrial catalysts such as NiMo/Al2O3-USY is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced back to phenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th position to form 9-bromophenanthrene using bromine.
Aromatic Sulfonation: This reaction can produce 2- and 3-phenanthrenesulfonic acids using sulfuric acid.
Common Reagents and Conditions:
Oxidation: Chromic acid
Reduction: Hydrogen gas, Raney nickel
Halogenation: Bromine
Sulfonation: Sulfuric acid
Major Products:
Phenanthrenequinone: from oxidation
Phenanthrene: from reduction
9-Bromophenanthrene: from halogenation
Phenanthrenesulfonic acids: from sulfonation
Applications De Recherche Scientifique
Chemistry: 9-Methyl-9,10-dihydrophenanthrene is used as a precursor in the synthesis of various phenanthrene derivatives, which are important in the study of polycyclic aromatic hydrocarbons and their properties .
Biology and Medicine: The compound and its derivatives have been studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties . These studies are crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, plastics, and other materials. Its role in hydrocracking processes for upgrading heavy oil is also significant .
Mécanisme D'action
The mechanism of action of 9-Methyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking processes, the compound undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts and result in the formation of monocyclic aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
- Phenanthrene
- 9,10-Dihydrophenanthrene
- 1-Methyl-9,10-dihydrophenanthrene
- 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene
Uniqueness: 9-Methyl-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
52978-94-6 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
9-methyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C15H14/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9,11H,10H2,1H3 |
Clé InChI |
OEVOTPDHCAGASB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
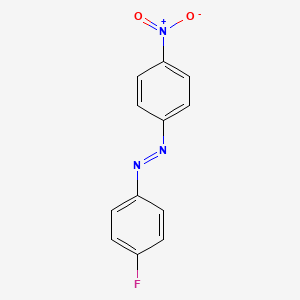

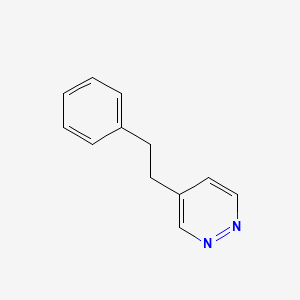
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
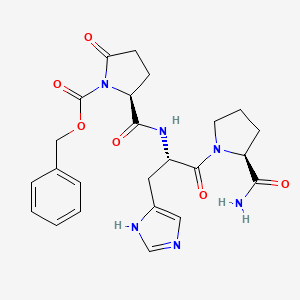
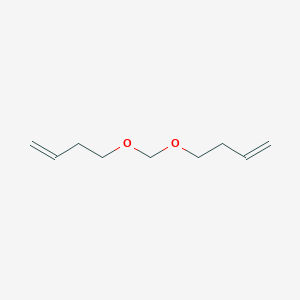
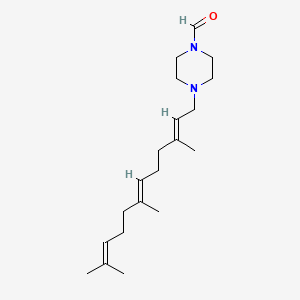
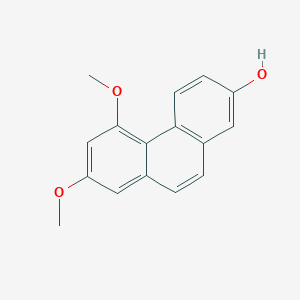
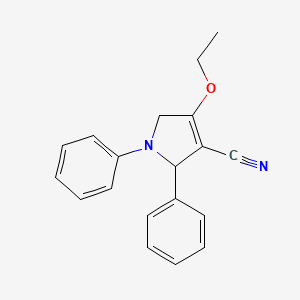
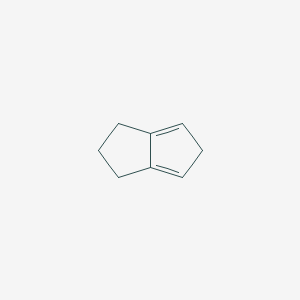
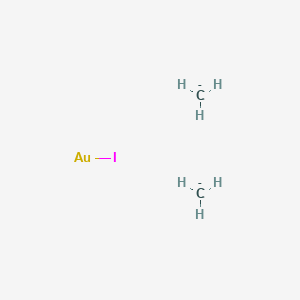
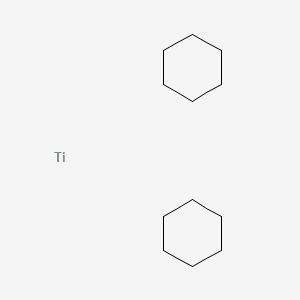
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
